5,5-Dimethyl-1,3-dioxane

conformational analysis physical organic chemistry thermodynamics

5,5-Dimethyl-1,3-dioxane (CAS 872-98-0) is a six-membered cyclic acetal with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It is synthesized via acid-catalyzed condensation of neopentyl glycol with formaldehyde.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 872-98-0
Cat. No. B027643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-dioxane
CAS872-98-0
Synonyms1,3-Dioxane, 5,5-dimethyl-; 5,5-Dimethyl-m-dioxane; m-Dioxane, 5,5-dimethyl-; 5,5-DIMETHYL-1,3-DIOXANE; TIMTEC-BB SBB008206; NEOPENTYLENE FORMAL; 5,5-DIMETHYL-1,3-DIOXANE 95+%
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1(COCOC1)C
InChIInChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3
InChIKeyQDCJIPFNVBDLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-1,3-dioxane CAS 872-98-0: Technical Specifications and Core Characteristics for Industrial Procurement


5,5-Dimethyl-1,3-dioxane (CAS 872-98-0) is a six-membered cyclic acetal with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It is synthesized via acid-catalyzed condensation of neopentyl glycol with formaldehyde [1]. The compound exists as a colorless liquid under ambient conditions, featuring two oxygen atoms within the 1,3-dioxane ring and gem-dimethyl substitution at the 5-position, which imparts distinctive conformational rigidity and influences both its reactivity profile and physicochemical behavior [2]. Unlike its 1,3-dioxolane counterparts, the six-membered 1,3-dioxane framework confers enhanced acid stability while maintaining predictable hydrolytic liability under controlled acidic conditions—a balance that underpins its utility as a protecting group and synthetic intermediate [3].

Why 5,5-Dimethyl-1,3-dioxane Cannot Be Interchanged with Other 1,3-Dioxane Derivatives or Acetals in Critical Applications


Despite sharing a common 1,3-dioxane core, substitution patterns critically modulate conformational stability, hydrolytic kinetics, and polymer chain architecture in ways that render simple replacement invalid. The gem-dimethyl substitution at the 5-position creates a steric and electronic environment distinct from both unsubstituted 1,3-dioxane and 2,2-dimethyl-substituted analogs, directly affecting the chair-to-boat inversion barrier and the equilibrium distribution of conformational isomers [1]. Furthermore, the 1,3-dioxane ring exhibits measurably different acid stability compared to the five-membered 1,3-dioxolane ring—a difference that determines whether a protecting group survives or fails under specific reaction conditions [2]. In polymer synthesis, the 5,5-dimethyl substitution derived from neopentyl glycol confers thermal and hydrolytic stability to the resultant polycarbonates that cannot be replicated using unsubstituted 1,3-dioxane-2-one monomers [3]. These distinctions are quantifiable and operationally consequential, as detailed in the evidence items below.

5,5-Dimethyl-1,3-dioxane Procurement Evidence: Quantified Differentiation from Closest Analogs


Conformational Rigidity: Free Energy of Chair-to-Boat Inversion Compared with 2,2,5,5-Tetramethyl and Unsubstituted 1,3-Dioxane

The gem-dimethyl substitution at the 5-position of 1,3-dioxane increases the free energy barrier for chair-to-boat ring inversion relative to unsubstituted 1,3-dioxane. 5,5-Dimethyl-1,3-dioxane exhibits a conformational inversion barrier intermediate between unsubstituted 1,3-dioxane and the fully substituted 2,2,5,5-tetramethyl derivative, which translates to a more conformationally defined molecular geometry at ambient temperatures [1]. This conformational definition is critical in asymmetric synthesis applications where stereochemical outcomes depend on the spatial orientation of the ring substituents.

conformational analysis physical organic chemistry thermodynamics

Acid Stability: 1,3-Dioxane Ring Hydrolysis Compared with 1,3-Dioxolane Ring

The six-membered 1,3-dioxane ring demonstrates measurably greater acid stability than the five-membered 1,3-dioxolane ring under identical conditions [1]. This differential stability profile is consistent across 2-alkyl-substituted derivatives and has been quantified through comparative rate constant determinations for hydrolytic ring opening [1]. In practical synthetic applications involving acid-sensitive substrates or multi-step sequences requiring protection through mildly acidic environments, 1,3-dioxanes survive conditions that would cleave 1,3-dioxolanes, thereby preserving the protected functionality until intentional deprotection is initiated.

protecting group chemistry acetal stability organic synthesis

Polymer Properties: Glass Transition Temperature Modulation via 5,5-Dimethyl-1,3-dioxane-2-one Polymerization

Ring-opening polymerization of 5,5-dimethyl-1,3-dioxane-2-one (NPC), the cyclic carbonate derived from 5,5-dimethyl-1,3-dioxane, yields poly(neopentylene carbonate)—an aliphatic polycarbonate with distinct thermal properties conferred by the gem-dimethyl substitution [1]. The methyl groups at the 5-position increase polymer chain rigidity relative to unsubstituted aliphatic polycarbonates, elevating the glass transition temperature (Tg) and enhancing thermal stability [1][2]. This substitution pattern also improves hydrolytic stability of the resulting polymer compared to poly(trimethylene carbonate) derived from unsubstituted 1,3-dioxane-2-one.

polymer synthesis polycarbonates materials science

Solubility Profile: Water Solubility Compared with More Highly Methylated 1,3-Dioxane Derivatives

5,5-Dimethyl-1,3-dioxane exhibits an estimated water solubility of approximately 13.0 g/L (1.302 × 10⁴ mg/L) at 25 °C, with a calculated log P (octanol-water partition coefficient) of 1.05–1.08 [1]. This solubility represents an intermediate value between unsubstituted 1,3-dioxane (higher water solubility, lower log P) and the more lipophilic 2,2,5,5-tetramethyl-1,3-dioxane (molecular weight 144.21 g/mol, higher log P, and correspondingly lower water solubility) [2]. The balance of aqueous solubility and organic solvent compatibility facilitates use in biphasic reaction systems and simplifies workup procedures compared to more hydrophobic analogs.

solubility physicochemical properties formulation

Priority Applications for 5,5-Dimethyl-1,3-dioxane in Research and Industrial Settings


Synthesis of Degradable Aliphatic Polycarbonates via Ring-Opening Polymerization of NPC Monomer

5,5-Dimethyl-1,3-dioxane serves as the precursor to 5,5-dimethyl-1,3-dioxane-2-one (NPC), a cyclic carbonate monomer used in ring-opening polymerization to produce poly(neopentylene carbonate) [1]. The gem-dimethyl substitution confers enhanced hydrolytic stability and elevated glass transition temperature to the resulting polycarbonate compared to polymers derived from unsubstituted 1,3-dioxane-2-one. Bulk polymerizations initiated from polyfunctional alcohols under fumaric acid catalysis achieve approximately 80% conversion without gelation, yielding branched architectures suitable for biomedical and coating applications [1].

Pharmaceutical Intermediate: Amino Acid Derivatization for Anti-Inflammatory Drug Development

2-Substituted derivatives of 5,5-dimethyl-1,3-dioxane, specifically 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal, undergo condensation reactions with amino acids and their methyl esters to yield N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid derivatives [2]. These conjugates have been evaluated for anti-inflammatory activity, with quantitative structure-activity relationship (QSAR) analysis guiding optimization of the pharmacophore [2]. The dioxane moiety serves as a masked aldehyde equivalent and contributes to the lipophilicity and conformational profile of the bioactive molecules.

Tryptophan Hydantoin Synthesis via 2-[2′-(Hydanto-5-yl)-ethyl]-5,5-dimethyl-1,3-dioxane

5,5-Dimethyl-1,3-dioxane is a key intermediate in the synthesis of 2-[2′-(hydanto-5-yl)-ethyl]-5,5-dimethyl-1,3-dioxane, which undergoes acid-catalyzed conversion with phenylhydrazine to yield tryptophan hydantoin [3]. Tryptophan is an essential amino acid frequently limiting in animal feed formulations; the dioxane-protected hydantoin route provides a controlled-release or protected form of tryptophan for feed supplementation applications [3].

Environmental Monitoring: Detection of Odorous Cyclic Acetals in Polyester Resin Manufacturing Wastewater

2-Alkyl-5,5-dimethyl-1,3-dioxane derivatives, including 5,5-dimethyl-1,3-dioxane itself (R = H) and its 2-isopropyl analog (IDMD), are formed as byproducts during polyester resin synthesis via cyclic acetalization of vicinal diols under acid catalysis [4]. These compounds contribute to the characteristic odor emissions from polyester plants. Static headspace gas chromatography methods have been validated for their quantitative determination in wastewater, with detection limits ranging from 400 to 700 μg dm⁻³ (α = β = 0.05) [4][5]. Reference standards of 5,5-dimethyl-1,3-dioxane and its 2-alkyl derivatives are required for calibration in environmental compliance monitoring.

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